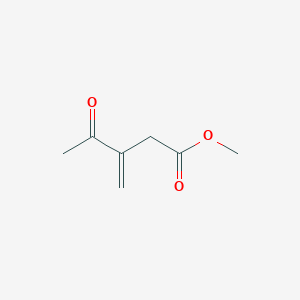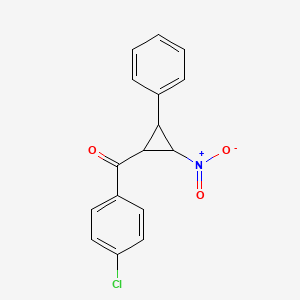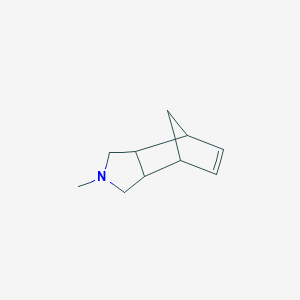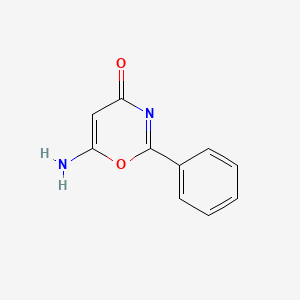
1,2,3,6-Tetrahydro-1,2,5-trimethyl-4-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,6-Tetrahydro-1,2,5-trimethyl-4-phenylpyridine is an organic compound with a complex structure that includes a pyridine ring
Méthodes De Préparation
The synthesis of 1,2,3,6-Tetrahydro-1,2,5-trimethyl-4-phenylpyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity. detailed synthetic routes and industrial methods are often proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
1,2,3,6-Tetrahydro-1,2,5-trimethyl-4-phenylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2,3,6-Tetrahydro-1,2,5-trimethyl-4-phenylpyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,2,3,6-Tetrahydro-1,2,5-trimethyl-4-phenylpyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical pathways being activated or inhibited. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,2,3,6-Tetrahydro-1,2,5-trimethyl-4-phenylpyridine can be compared with other similar compounds such as:
Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl-: This compound has a similar tetrahydro structure but differs in its functional groups and overall reactivity.
Indole, 2-(1,2,3,6-tetrahydro-1,2,5-trimethyl-4-pyridyl)-: Another structurally related compound with different applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Propriétés
Numéro CAS |
3009-16-3 |
|---|---|
Formule moléculaire |
C14H19N |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
1,2,5-trimethyl-4-phenyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C14H19N/c1-11-10-15(3)12(2)9-14(11)13-7-5-4-6-8-13/h4-8,12H,9-10H2,1-3H3 |
Clé InChI |
OHNXOCMCFVBRKE-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=C(CN1C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone](/img/structure/B14735793.png)

![Methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate](/img/structure/B14735802.png)
![4-(Propan-2-yl)-3,4-dihydro[1,1'-biphenyl]-4-amine](/img/structure/B14735811.png)


![Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate](/img/structure/B14735827.png)
![[4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid](/img/structure/B14735830.png)
![3-Buten-2-one, 4-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B14735834.png)

![Naphthalene, 1-[(phenylmethyl)thio]-](/img/structure/B14735846.png)

![N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide](/img/structure/B14735861.png)

